5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 108413-55-4
VCID: VC20739736
InChI: InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
SMILES: COC1=CC=CC(=C1)C2=NNC(=S)O2
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 108413-55-4

Cat. No.: VC20739736

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol - 108413-55-4

CAS No. 108413-55-4
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Standard InChI Key SCXBGYOKNHZERF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NNC(=S)O2
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=S)O2

Physical and Chemical Properties

The physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be described based on its structure and by comparison with similar compounds in the 1,3,4-oxadiazole-2-thiol family. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physical and Chemical Properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

PropertyValueSource/Basis
Molecular FormulaC₉H₈N₂O₂SCalculated based on structure
Molecular Weight208.24 g/molCalculated based on atomic weights
Physical StateSolid (estimated)Based on similar oxadiazole derivatives
Density~1.3-1.4 g/cm³ (estimated)Based on similar compounds
Boiling Point>300°C (estimated)Based on similar compounds
Melting PointData not available-
SolubilityLimited in water; soluble in organic solventsBased on similar oxadiazole derivatives
TautomerismExists in thiol (-SH) and thione (C=S) formsBased on literature
LogP (estimated)~2.2-2.5Estimated based on similar structures

The presence of the thiol group provides potential for hydrogen bonding and metal coordination, making this compound potentially reactive toward electrophiles and metal ions. The methoxy group on the phenyl ring contributes electron-donating properties that influence the electronic distribution within the molecule, potentially affecting its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes can be employed for the preparation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Based on the literature, multiple approaches have been reported for similar 1,3,4-oxadiazole-2-thiol derivatives, which can be adapted for the synthesis of this specific compound. Table 2 compares different synthetic methods that could be applied.

Table 2: Comparison of Synthesis Methods for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

MethodStarting MaterialsReagentsConditionsAdvantagesSource
Carbon Disulfide Method3-MethoxybenzohydrazideCS₂, alcoholic KOHReflux, then acidificationWell-established, high yield
Oxidative Cyclization3-Methoxybenzoyl thiosemicarbazideOxidizing agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin with KI)Room temperatureHigh yield (up to 97% for similar compounds)
Microwave-Assisted3-Methoxybenzoic acid derivativesSilica-supported dichlorophosphateMicrowave irradiation, solvent-freeRapid, environmentally friendly, avoids corrosion
Copper-Catalyzed3-MethoxybenzohydrazideCu(OTf)₂Imine C-H functionalizationVersatile for creating diverse derivatives

Carbon Disulfide Method

One of the most common and reliable approaches for synthesizing 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of 3-methoxybenzohydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification. This method was reported by Koparir M. et al. for related compounds . The synthetic route involves:

  • Preparation of 3-methoxybenzohydrazide from 3-methoxybenzoic acid or its esters

  • Reaction of the hydrazide with carbon disulfide in alcoholic potassium hydroxide

  • Refluxing the reaction mixture

  • Acidification to precipitate the final product

This method typically provides good to excellent yields and is widely used for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives. The tautomerism phenomenon also exists for thiol-thione forms in the synthesized compounds .

Oxidative Cyclization Methods

Another approach involves the oxidative cyclization of thiosemicarbazide derivatives. For 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, this would include:

  • Preparation of 3-methoxybenzoyl thiosemicarbazide

  • Oxidative cyclization using oxidizing agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI

Research has shown that using 1,3-dibromo-5,5-dimethylhydantoin as an oxidizing agent can provide yields up to 97% for similar compounds . The reaction conditions are typically mild, cost-effective, and the method can be scaled up for commercial production.

Alternative Modern Methods

More recent approaches include microwave-assisted synthesis and metal-catalyzed reactions:

  • Microwave irradiation of diacylhydrazines using silica-supported dichlorophosphate as a cyclodehydration agent in a solvent-free medium, as reported by Zhu, Li et al.

  • Copper-catalyzed reactions, such as using Cu(OTf)₂ as a catalyst for imine C-H functionalization, which provides an efficient route to various oxadiazole derivatives

These modern methods offer advantages such as shorter reaction times, milder conditions, and often higher yields compared to traditional approaches. The microwave method in particular is suitable for alkyl, aryl, and heterocyclic-substituted 1,3,4-oxadiazoles, and is free from corrosion or environmental pollution .

Biological Activities and Pharmacological Properties

Based on the structural similarities with other 1,3,4-oxadiazole derivatives, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is expected to exhibit significant biological activities. The search results indicate that related compounds have demonstrated various pharmacological properties, particularly anticancer and antimicrobial activities. Table 3 summarizes the biological activities reported for structurally similar compounds.

Table 3: Biological Activities of Related 1,3,4-Oxadiazole Derivatives

ActivityTarget/Cell LinesPotencyRelated Compound StructureSource
AnticancerGastric cancer (SGC-7901)IC₅₀ = 2.3-2.56 μM2-chloropyridine derivatives with 1,3,4-oxadiazole moiety
AnticancerMultiple cancer cell lines (HEPG2, MCF7, SW1116, BGC823)IC₅₀ = 1.18 μM1,3,4-oxadiazoles with pyridine and acylhydrazone moieties
AnticancerBreast cancer (MCF-7)High potency5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives
Enzyme InhibitionThymidine phosphorylase6-9 times more potent than reference drug(bis-5-chloro-indol-3-yl)methyl-1,3,4-oxadiazoles
AnticancerLeukemia (HL-60)IC₅₀ = 17.33Steroidal oxadiazole derivatives
AntimicrobialVarious pathogensPromising results5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Anticancer Properties

The anticancer potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be inferred from studies on related compounds. Several mechanisms may contribute to its anticancer activity:

  • Telomerase Inhibition: Some 1,3,4-oxadiazole derivatives have demonstrated telomerase inhibitory activity against cancer cell lines. For instance, certain 2-chloropyridine derivatives with 1,3,4-oxadiazole moiety showed significant telomerase inhibitory activity against gastric cancer cell lines with IC₅₀ values as low as 2.3 μM .

  • Thymidine Phosphorylase Inhibition: Several oxadiazole derivatives have shown thymidine phosphorylase inhibitory activity. Some (bis-5-chloro-indol-3-yl)methyl-1,3,4-oxadiazoles were found to be 6-9 times more potent than reference drugs in inhibiting this enzyme, which plays a role in cancer progression .

  • Direct Cytotoxicity: Various 1,3,4-oxadiazole derivatives have demonstrated direct cytotoxicity against multiple cancer cell lines, including leukemia, breast cancer, and melanoma .

The position of substituents on the aromatic ring appears to significantly influence the anticancer activity. For instance, studies have shown that electron-donating groups at different positions of the benzene ring result in varying levels of inhibitory activity . The meta-position of the methoxy group in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol may therefore confer specific biological properties.

Antimicrobial Properties

The closely related compound 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has shown promising results in antimicrobial studies. By structural analogy, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol may also possess antimicrobial properties. The 1,3,4-oxadiazole scaffold is known to contribute to antimicrobial activity through various mechanisms, including enzyme inhibition and interaction with cellular components of microorganisms.

Structure-Activity Relationships

The biological activity of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is likely influenced by several structural features:

  • The 1,3,4-oxadiazole ring: This heterocyclic core serves as a pharmacophore that can interact with various biological targets.

  • The thiol group: This functional group can participate in hydrogen bonding and act as a metal chelator, potentially contributing to enzyme inhibition.

  • The 3-methoxyphenyl substituent: The position and electronic properties of this group can affect the compound's binding affinity to biological targets and its pharmacokinetic properties.

Research on related compounds suggests that modifications to these structural elements can significantly alter biological activity, providing opportunities for developing optimized derivatives with enhanced potency and selectivity.

Application AreaSpecific UseMechanism/RelevanceSource/Basis
Cancer TherapyTelomerase inhibitorBlocking cancer cell replicationBased on similar compounds
Cancer TherapyThymidine phosphorylase inhibitorAffecting DNA synthesis in cancer cellsBased on similar compounds
Antimicrobial TherapyAntibacterial/antifungal agentInteraction with microbial targetsBased on related compounds
Drug DevelopmentScaffold for derivative synthesisStructure-activity relationship studiesBased on general research trends
Research ToolsMechanism investigationProbing biological pathwaysInferred from properties
Chemical SynthesisIntermediate for complex moleculesCreation of advanced heterocyclic structuresInferred from reactivity

Pharmaceutical Applications

The primary potential applications of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol lie in the pharmaceutical field:

  • Anticancer Drug Development: Based on the demonstrated anticancer activities of similar compounds, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol could serve as a lead compound for developing novel anticancer agents. Its potential mechanisms of action, including telomerase inhibition and thymidine phosphorylase inhibition, make it relevant for targeting various cancer types .

  • Antimicrobial Agent Development: The compound's potential antimicrobial properties suggest applications in developing new antibacterial and antifungal agents, particularly important in the context of increasing antimicrobial resistance.

  • Scaffold for Derivative Synthesis: The core structure provides a versatile scaffold for medicinal chemistry efforts aimed at creating libraries of derivatives with optimized properties for specific therapeutic targets.

Research Applications

Beyond direct therapeutic applications, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol may serve valuable functions in research:

  • Tool Compound: As a bioactive molecule with specific molecular targets, it could serve as a tool compound for investigating biological mechanisms related to cancer and microbial infections.

  • Structure-Activity Relationship Studies: The compound provides a starting point for systematic structural modifications to understand how specific molecular features affect biological activity.

  • Chemical Biology Probes: The reactive thiol group could be exploited for developing chemical biology probes through conjugation with reporter groups or targeting moieties.

Chemical and Industrial Applications

The compound may also find applications in chemical synthesis and other industrial processes:

  • Synthetic Intermediate: It could serve as an intermediate in the synthesis of more complex heterocyclic compounds with applications in various fields.

  • Coordination Chemistry: The thiol group enables metal coordination, potentially useful in developing metal complexes with unique properties for catalysis or materials science.

  • Analytical Chemistry: Derivatives could be developed for specific analytical applications, such as selective metal ion detection.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator